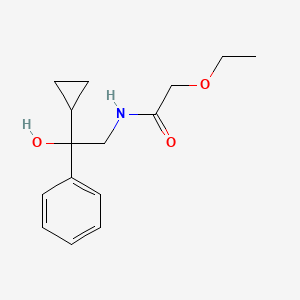

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide

CAS No.: 1421517-41-0

Cat. No.: VC7215459

Molecular Formula: C15H21NO3

Molecular Weight: 263.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421517-41-0 |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.337 |

| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide |

| Standard InChI | InChI=1S/C15H21NO3/c1-2-19-10-14(17)16-11-15(18,13-8-9-13)12-6-4-3-5-7-12/h3-7,13,18H,2,8-11H2,1H3,(H,16,17) |

| Standard InChI Key | IAIMLHRVSQJBLP-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide belongs to the acetamide class, distinguished by its branched alkyl chain and aromatic substitutions. The IUPAC name reflects its core structure: an ethoxyacetamide group bonded to a 2-cyclopropyl-2-hydroxy-2-phenylethyl backbone. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.337 g/mol |

| SMILES | CCOCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |

| InChIKey | IAIMLHRVSQJBLP-UHFFFAOYSA-N |

| PubChem CID | 71788733 |

The cyclopropyl group introduces ring strain, potentially enhancing reactivity, while the hydroxy and ethoxy groups contribute to hydrogen bonding and solubility profiles. The phenyl moiety enables π-π interactions, a feature critical for binding to aromatic residues in proteins .

Synthesis and Optimization Strategies

The compound is synthesized via amide coupling between 2-cyclopropyl-2-hydroxy-2-phenylethylamine and 2-ethoxyacetic acid. Standard peptide coupling reagents—EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)—facilitate the reaction under inert conditions.

Reaction Scheme:

Yield optimization remains unreported, but analogous syntheses of structurally related amides achieve efficiencies of 60–75% after purification. Chromatographic techniques (e.g., silica gel column) are typically employed to isolate the product.

Physicochemical and Computational Properties

Experimental solubility data are unavailable, but computational predictions using tools like ALOGPS suggest moderate lipophilicity (), indicating potential membrane permeability. Quantum mechanical calculations (e.g., B3LYP/6-31G**) for similar acetamides reveal:

-

Dipole Moment (): ~3.2 D, favoring interactions with polar biological targets .

-

HOMO-LUMO Gap (): ~5.8 eV, suggesting moderate electronic stability .

-

Electrophilicity Index (): ~1.3 eV, indicative of nucleophilic reactivity .

These parameters align with bioactive molecules capable of modulating neurological pathways, though experimental validation is needed .

Hypothetical Biological Activities and Mechanisms

While direct studies on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide are absent, structurally analogous compounds exhibit anticonvulsant and antitumor activities . For example:

-

Anticonvulsant Potential: QSAR models of 2-amino-N-benzylacetamides highlight the importance of dipole moments () and HOMO-LUMO gaps in maximal electroshock seizure (MES) inhibition . The title compound’s (estimated via DFT) could position it as a γ-aminobutyric acid (GABA) receptor modulator.

-

Antitumor Activity: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide, a structural analog, induces apoptosis in cancer cells via caspase-3 activation. The ethoxyacetamide variant may share similar mechanisms through hydrophobic interactions with oncogenic proteins.

Proposed Mechanism of Action:

-

Target Binding: The cyclopropyl and phenyl groups anchor the molecule to hydrophobic protein pockets.

-

Hydrogen Bonding: The hydroxy and amide groups form hydrogen bonds with catalytic residues (e.g., serine in proteases).

-

Electronic Modulation: The ethoxy group’s electron-donating effects stabilize transition states during enzyme inhibition.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its ethoxyacetamide moiety, which differentiates it from analogs with indole or benzyl substituents. Key comparisons include:

The ethoxy group’s steric bulk may reduce blood-brain barrier permeability compared to smaller substituents, necessitating formulation adjustments for CNS applications .

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield and purity.

-

In Vitro Screening: Prioritize assays against epilepsy (e.g., MES test) and cancer cell lines (e.g., MCF-7, HepG2).

-

Computational Modeling: Develop QSAR models using descriptors like topological electronic index (TE) and anisotropy of polarizability () .

-

ADMET Profiling: Predict pharmacokinetic properties (absorption, metabolism) using in silico tools.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume